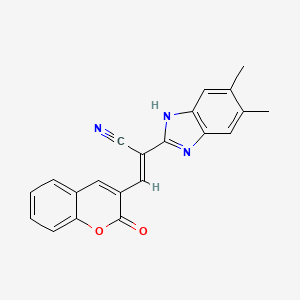
2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-oxo-2H-chromen-3-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-oxo-2H-chromen-3-yl)acrylonitrile, also known as DMBCO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. DMBCO is a derivative of benzimidazole and coumarin, which are two important classes of organic compounds that possess diverse biological and pharmacological activities.
作用機序
The mechanism of action of 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-oxo-2H-chromen-3-yl)acrylonitrile involves its interaction with specific molecular targets in cells, which leads to the modulation of various signaling pathways involved in cellular processes such as proliferation, apoptosis, and differentiation. 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-oxo-2H-chromen-3-yl)acrylonitrile has been shown to inhibit the activity of enzymes such as PI3K, Akt, and mTOR, which are involved in the regulation of cell growth and survival. 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-oxo-2H-chromen-3-yl)acrylonitrile also interacts with Aβ peptides, preventing their aggregation and reducing their toxicity.
Biochemical and Physiological Effects:
2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-oxo-2H-chromen-3-yl)acrylonitrile has been found to exhibit a range of biochemical and physiological effects, depending on the specific molecular targets it interacts with. 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-oxo-2H-chromen-3-yl)acrylonitrile has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in the initiation of programmed cell death. 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-oxo-2H-chromen-3-yl)acrylonitrile has also been found to inhibit the phosphorylation of key signaling molecules such as Akt and mTOR, leading to the suppression of cell growth and survival. In addition, 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-oxo-2H-chromen-3-yl)acrylonitrile has been shown to reduce the levels of Aβ peptides in the brain, which may help to prevent or delay the onset of Alzheimer's disease.
実験室実験の利点と制限
2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-oxo-2H-chromen-3-yl)acrylonitrile has several advantages for use in laboratory experiments, including its high potency and specificity for certain molecular targets, its ability to penetrate cell membranes, and its relatively low toxicity. However, 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-oxo-2H-chromen-3-yl)acrylonitrile also has some limitations, such as its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy. In addition, 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-oxo-2H-chromen-3-yl)acrylonitrile may exhibit off-target effects on other molecular targets, which may complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for research on 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-oxo-2H-chromen-3-yl)acrylonitrile, including the development of new derivatives with improved pharmacological properties, the investigation of its effects on other molecular targets and signaling pathways, and the exploration of its potential applications in other fields such as materials science. Additionally, further studies are needed to elucidate the mechanisms underlying the anti-cancer, neuroprotective, and anti-diabetic effects of 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-oxo-2H-chromen-3-yl)acrylonitrile, and to evaluate its safety and efficacy in preclinical and clinical trials.
合成法
The synthesis of 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-oxo-2H-chromen-3-yl)acrylonitrile can be achieved by the reaction of 5,6-dimethyl-1H-benzimidazole-2-carbaldehyde with 3-(2-oxo-2H-chromen-3-yl)acrylonitrile in the presence of a catalyst such as piperidine or triethylamine. The reaction proceeds through a Knoevenagel condensation mechanism, which involves the formation of a carbon-carbon double bond between the aldehyde group of benzimidazole and the cyano group of coumarin.
科学的研究の応用
2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-oxo-2H-chromen-3-yl)acrylonitrile has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-oxo-2H-chromen-3-yl)acrylonitrile has been shown to exhibit potent anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells through the inhibition of the PI3K/Akt/mTOR signaling pathway. 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-oxo-2H-chromen-3-yl)acrylonitrile has also been found to possess neuroprotective properties by inhibiting the aggregation of amyloid beta (Aβ) peptides, which are known to play a key role in the development of Alzheimer's disease. Additionally, 2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-oxo-2H-chromen-3-yl)acrylonitrile has been investigated for its anti-diabetic activity by regulating the expression of key enzymes involved in glucose metabolism.
特性
IUPAC Name |
(E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-oxochromen-3-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2/c1-12-7-17-18(8-13(12)2)24-20(23-17)16(11-22)10-15-9-14-5-3-4-6-19(14)26-21(15)25/h3-10H,1-2H3,(H,23,24)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTKTEXWDCJURC-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C(=CC3=CC4=CC=CC=C4OC3=O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N=C(N2)/C(=C/C3=CC4=CC=CC=C4OC3=O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(2-oxo-2H-chromen-3-yl)acrylonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{2-[2-(allyloxy)phenyl]vinyl}-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5490405.png)
![5-fluoro-2-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}-1H-indole](/img/structure/B5490413.png)
![methyl 2-methyl-6-oxo-7-[2-(trifluoromethyl)phenyl]-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5490435.png)

![1-[4-methoxy-3-(methoxymethyl)benzyl]-4-phenyl-1,4-diazepane](/img/structure/B5490459.png)
![(3R)-1-({5-[(2-chloro-4-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3-methylpiperazine](/img/structure/B5490466.png)
![2,6-dihydroxy-N-[2-(1H-indol-1-yl)ethyl]-N-methylbenzamide](/img/structure/B5490469.png)
![1-(3-{4-[(dimethylamino)methyl]-4-hydroxy-1-azepanyl}-3-oxopropyl)-2(1H)-pyridinone](/img/structure/B5490470.png)
![6-(2-methylphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5490485.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}acetamide](/img/structure/B5490499.png)
![4-(1-naphthylmethyl)-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-piperazinone](/img/structure/B5490504.png)
![3-[4-(2-furyl)-2-oxo-3-buten-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5490507.png)
![5-[1-(2-chloro-4-fluorobenzyl)piperidin-3-yl]-4-ethyl-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5490510.png)